
2,2'-Disulfanediyldiacetylchloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-Disulfanediyldiacetylchloride, also known as DSDACl, is a chemical compound that has been widely used in scientific research as a cross-linking reagent. It is a colorless liquid with a pungent odor and is highly reactive towards nucleophiles. DSDACl is commonly used in biochemistry and molecular biology to cross-link proteins and nucleic acids, as well as to modify the surface of nanoparticles.
Mécanisme D'action
2,2'-Disulfanediyldiacetylchloride is a bifunctional cross-linking reagent that forms covalent bonds between two nucleophiles. The reaction occurs through the displacement of the chloride ion by a nucleophile, resulting in the formation of a stable thioether bond. The reaction is typically carried out under mild conditions and does not require the use of a catalyst.
Effets Biochimiques Et Physiologiques
2,2'-Disulfanediyldiacetylchloride has been shown to have minimal toxicity and does not have any significant effects on the physiological functions of cells. However, it is important to note that the use of 2,2'-Disulfanediyldiacetylchloride should be carefully controlled to avoid any unintended effects on the biological system being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2,2'-Disulfanediyldiacetylchloride as a cross-linking reagent is its high reactivity towards nucleophiles. This allows for the efficient cross-linking of proteins and nucleic acids, even at low concentrations. Additionally, 2,2'-Disulfanediyldiacetylchloride is relatively easy to use and does not require the use of harsh conditions or specialized equipment.
However, there are also some limitations to using 2,2'-Disulfanediyldiacetylchloride in lab experiments. One of the main limitations is its potential to form non-specific cross-links, which can interfere with the interpretation of experimental results. Additionally, 2,2'-Disulfanediyldiacetylchloride can be difficult to remove from cross-linked samples, which can make downstream analysis more challenging.
Orientations Futures
There are several potential future directions for the use of 2,2'-Disulfanediyldiacetylchloride in scientific research. One area of interest is the development of new cross-linking strategies that can minimize the formation of non-specific cross-links. Another potential direction is the use of 2,2'-Disulfanediyldiacetylchloride in the modification of nanoparticles for targeted drug delivery. Additionally, there is potential for the use of 2,2'-Disulfanediyldiacetylchloride in the development of new diagnostic tools for the detection of protein-protein interactions. Overall, the versatility and reactivity of 2,2'-Disulfanediyldiacetylchloride make it a promising reagent for a wide range of applications in scientific research.
Méthodes De Synthèse
The synthesis of 2,2'-Disulfanediyldiacetylchloride involves the reaction of thionyl chloride with diacetyl disulfide. The reaction is typically carried out under anhydrous conditions and at elevated temperatures. The resulting product is purified by distillation or chromatography.
Applications De Recherche Scientifique
2,2'-Disulfanediyldiacetylchloride has been extensively used in scientific research as a cross-linking reagent. It has been used to study protein-protein interactions, protein-DNA interactions, and protein-RNA interactions. 2,2'-Disulfanediyldiacetylchloride has also been used to modify the surface of nanoparticles for various biomedical applications.
Propriétés
IUPAC Name |
2-[(2-chloro-2-oxoethyl)disulfanyl]acetyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2O2S2/c5-3(7)1-9-10-2-4(6)8/h1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYNFUDMWCCZFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)Cl)SSCC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2O2S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.1 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Disulfanediyldiacetylchloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


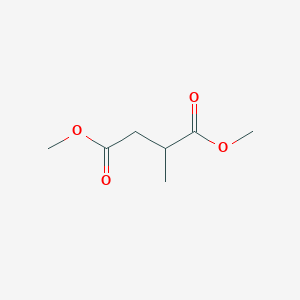
![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B158940.png)

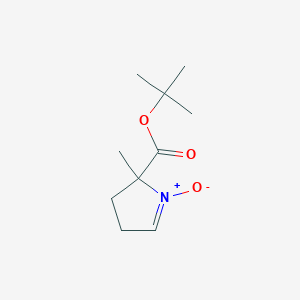


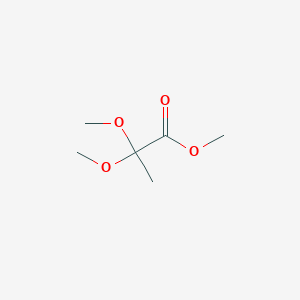

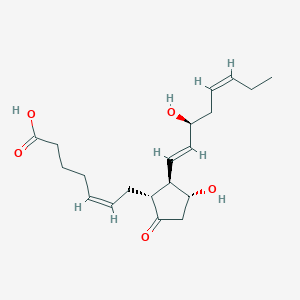

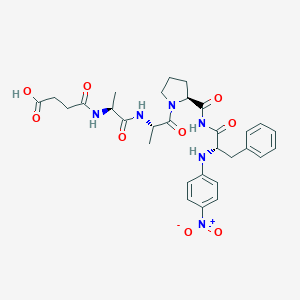

![3-Amino-2-nitro-benzo[b]thiophene](/img/structure/B158963.png)